molecular formula C8H15NO2 B12893272 1-((2S,5S)-2-(Hydroxymethyl)-5-methylpyrrolidin-1-yl)ethanone

1-((2S,5S)-2-(Hydroxymethyl)-5-methylpyrrolidin-1-yl)ethanone

Katalognummer: B12893272
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: XXIAQHKXMUPUHO-XPUUQOCRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2S,5S)-2-(Hydroxymethyl)-5-methylpyrrolidin-1-yl)ethanone is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a hydroxymethyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2S,5S)-2-(Hydroxymethyl)-5-methylpyrrolidin-1-yl)ethanone typically involves the reaction of suitable starting materials under controlled conditions. One common method involves the use of pyrrolidine derivatives, which are reacted with appropriate reagents to introduce the hydroxymethyl and methyl groups at specific positions on the ring. The reaction conditions often include the use of solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using flow microreactor systems. These systems allow for continuous production with improved efficiency and sustainability compared to traditional batch processes . The use of flow microreactors can also enhance the safety and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-((2S,5S)-2-(Hydroxymethyl)-5-methylpyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1-((2S,5S)-2-(Hydroxymethyl)-5-methylpyrrolidin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-((2S,5S)-2-(Hydroxymethyl)-5-methylpyrrolidin-1-yl)ethanone involves its interaction with molecular targets and pathways within biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating the function of target proteins and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-((2S,5S)-2-(Hydroxymethyl)-5-methylpyrrolidin-1-yl)ethanone include other pyrrolidine derivatives with different substituents. Examples include:

  • Pyrrolidine-2-carboxylic acid
  • 1-Methylpyrrolidine
  • 2-Hydroxymethylpyrrolidine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the hydroxymethyl and methyl groups on the pyrrolidine ring allows for unique reactivity and interactions compared to other similar compounds.

Eigenschaften

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

1-[(2S,5S)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]ethanone

InChI

InChI=1S/C8H15NO2/c1-6-3-4-8(5-10)9(6)7(2)11/h6,8,10H,3-5H2,1-2H3/t6-,8-/m0/s1

InChI-Schlüssel

XXIAQHKXMUPUHO-XPUUQOCRSA-N

Isomerische SMILES

C[C@H]1CC[C@H](N1C(=O)C)CO

Kanonische SMILES

CC1CCC(N1C(=O)C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.